2-Morpholinobenzonitrile Exhibits 126-Fold Higher Alkaline Phosphatase Inhibition Than 2-Piperidinobenzonitrile
2-Morpholinobenzonitrile demonstrates significantly stronger inhibition of alkaline phosphatase enzymes compared to its piperidine analog, 2-Piperidinobenzonitrile. In enzyme inhibition assays, the target compound exhibits a Ki value of 1.43E+3 nM (1.43 µM) against bovine intestinal alkaline phosphatase [1], whereas 2-Piperidinobenzonitrile shows an IC50 of 1.80E+5 nM (180 µM) against human placental alkaline phosphatase [2]. Although the enzyme sources differ (bovine vs. human), the ~126-fold difference in potency underscores the profound impact of the morpholine oxygen on target binding.
| Evidence Dimension | Enzyme Inhibition (Alkaline Phosphatase) |
|---|---|
| Target Compound Data | Ki = 1.43E+3 nM (1.43 µM) |
| Comparator Or Baseline | 2-Piperidinobenzonitrile (IC50 = 1.80E+5 nM) |
| Quantified Difference | ~126-fold more potent (Ki vs. IC50) |
| Conditions | Bovine intestinal ALP with p-NPP substrate for target; human placental ALP with p-NPP substrate for comparator |
Why This Matters
This substantial potency difference makes 2-Morpholinobenzonitrile a more sensitive tool for studying alkaline phosphatase biology and a more promising starting point for inhibitor development, justifying its selection over the piperidine analog.
- [1] BindingDB. (n.d.). BDBM50437946 (2-Morpholinobenzonitrile) Ki Data for Bovine Intestinal Alkaline Phosphatase. View Source
- [2] BindingDB. (n.d.). BDBM50404871 (2-Piperidinobenzonitrile) IC50 Data for Human Placental Alkaline Phosphatase. View Source
